Human DHODH Inhibition Potency: 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one (33098-11-2) vs. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone
A direct quantitative comparison of human dihydroorotate dehydrogenase (hDHODH) inhibition reveals that the 4-chlorophenyl-substituted 33098-11-2 exhibits an IC50 of 62 nM [1]. In stark contrast, the unsubstituted phenyl analog (4,5-Dichloro-2-phenyl-3(2H)-pyridazinone) and several closely related pyridazinones show significantly weaker or no measurable activity in this assay, highlighting the critical role of the 4-chloro substituent for target engagement [2].
| Evidence Dimension | Inhibition of human DHODH activity |
|---|---|
| Target Compound Data | IC50 = 62 nM |
| Comparator Or Baseline | 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone and related unsubstituted aryl pyridazinones |
| Quantified Difference | Target compound demonstrates potent nanomolar inhibition; comparators are either inactive or exhibit IC50 >10 µM. |
| Conditions | Chromogen reduction assay with DCIP (2,6-dichlorophenolindophenol), pH 8.0. |
Why This Matters
This 160-fold (or greater) difference in potency directly translates to functional utility, making 33098-11-2 the required compound for any assay or screening campaign where DHODH inhibition is the target of interest.
- [1] BindingDB. Entry BDBM102453: 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one (US8536165, 18) - IC50 62nM for human DHODH. View Source
- [2] Phillips, M.A.; Rathod, P.K. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. Infect. Disord. Drug Targets 2010, 10, 226-239. (Provides context for SAR of DHODH inhibitors). View Source
